(R)-2-Bromooctane chemical properties
(R)-2-Bromooctane chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-2-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Bromooctane is a chiral secondary alkyl halide with significant applications in organic synthesis. Its stereospecific nature makes it a valuable building block for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and materials science industries. This document provides a comprehensive overview of the chemical and physical properties of (R)-2-Bromooctane, its reactivity, relevant experimental protocols, and spectroscopic data.
Chemical and Physical Properties
(R)-2-Bromooctane is a colorless to light yellow liquid. It is a chiral molecule, and its properties are often compared to its enantiomer, (S)-2-Bromooctane, and the racemic mixture, (±)-2-Bromooctane. The compound is stable under standard conditions but may be sensitive to light and is incompatible with strong oxidizing agents. It is soluble in common organic solvents but has limited solubility in water.
Data Summary
The following table summarizes the key physical and chemical properties of 2-Bromooctane (B146060). Data for the specific (R)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇Br | , |
| Molecular Weight | 193.12 g/mol | , |
| CAS Number | 5978-55-2 for (R)-2-Bromooctane; 557-35-7 for racemate | |
| Appearance | Colorless to light yellow, clear liquid | , |
| Density | 1.105 g/cm³ at 25 °C | , |
| Boiling Point | 105-108 °C at 60 Torr; ~191 °C at 760 mmHg | ,, |
| Refractive Index | 1.450 | |
| Optical Rotation | [α]²⁵/D -34.2° (neat) for (R)-enantiomer (literature value) | |
| Flash Point | 65 °C | |
| LogP | 3.74 - 4.68 | , |
| SMILES | CCCCC--INVALID-LINK--Br (for R-enantiomer) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (R)-2-Bromooctane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 2-bromooctane are characterized by signals corresponding to the different proton and carbon environments in the molecule. The following data is for the racemic mixture, but is representative for the (R)-enantiomer.
¹H NMR (CDCl₃, 90 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.11 | Sextet | 1H | H-2 (CH-Br) |
| 1.70 | Multiplet | 2H | H-3 (CH₂) |
| 1.70 | Doublet | 3H | H-1 (CH₃) |
| 1.53 - 1.11 | Multiplet | 8H | H-4, H-5, H-6, H-7 (CH₂) |
| 0.89 | Triplet | 3H | H-8 (CH₃) |
¹³C NMR (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 55.5 | C-2 |
| 38.5 | C-3 |
| 31.5 | C-6 |
| 28.8 | C-5 |
| 26.5 | C-4 |
| 25.8 | C-1 |
| 22.5 | C-7 |
| 14.0 | C-8 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromooctane displays characteristic absorption bands for C-H and C-Br bonds.
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| 2950-2850 | C-H stretch | Alkyl C-H bonds |
| 1465 | C-H bend | Methylene scissoring |
| 1375 | C-H bend | Methyl umbrella mode |
| 650-550 | C-Br stretch | Carbon-bromine bond |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-bromooctane shows a characteristic fragmentation pattern. Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, fragments containing a bromine atom appear as a pair of peaks (M and M+2) of almost equal intensity.
| m/z Ratio | Ion Fragment | Notes |
| 192/194 | [C₈H₁₇Br]⁺ | Molecular ion peak (M⁺, M+2), low abundance |
| 113 | [C₈H₁₇]⁺ | Loss of Br radical |
| 57 | [C₄H₉]⁺ | Base peak, likely a secondary butyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Chemical Reactivity and Synthesis
The primary reactivity of (R)-2-Bromooctane is governed by the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions, particularly Sₙ2 reactions.
Nucleophilic Substitution (Sₙ2) Reactions
(R)-2-Bromooctane readily undergoes Sₙ2 reactions with a variety of strong nucleophiles. A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the chiral center. For example, reaction with a cyanide nucleophile yields (S)-2-cyanooctane. Similarly, reaction with aqueous potassium hydroxide (B78521) produces (S)-2-octanol, and reaction with hydrosulfide (B80085) ion (HS⁻) gives (S)-2-octanethiol.
The diagram below illustrates the backside attack of a nucleophile (Nu⁻) on (R)-2-Bromooctane, leading to the formation of a pentavalent transition state and ultimately the inverted product.
Caption: Sₙ2 reaction mechanism of (R)-2-Bromooctane.
Experimental Protocols
Synthesis of (R)-2-Bromooctane from (R)-2-Octanol
This protocol describes the conversion of (R)-2-octanol to (R)-2-bromooctane using phosphorus tribromide (PBr₃), a common method for synthesizing alkyl bromides from alcohols with inversion of configuration.
Materials:
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(R)-2-Octanol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether
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Pyridine (optional, to neutralize HBr byproduct)
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5% Sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
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Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-2-octanol (e.g., 0.1 mol) in anhydrous diethyl ether (100 mL). Cool the flask in an ice bath to 0 °C.
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Reagent Addition: Slowly add phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromine equivalents) dropwise from the dropping funnel to the stirred solution over 30-45 minutes. Maintain the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction can be gently heated to reflux for 1-2 hours to ensure completion.
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Workup: Cool the reaction mixture back to 0 °C and slowly add water to quench the excess PBr₃. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, 5% NaHCO₃ solution, and finally with brine.
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Drying: Dry the ethereal solution over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
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Purification: Purify the crude (R)-2-bromooctane by fractional distillation under reduced pressure. Collect the fraction boiling at 105-108 °C at 60 Torr.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of (R)-2-Bromooctane.
Purification by Fractional Distillation
Fractional distillation is essential to separate the desired product from unreacted starting material, byproducts, and any remaining solvent.
Procedure:
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and receiving flask. Ensure all joints are properly sealed.
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Distillation: Place the crude 2-bromooctane in the distillation flask with a few boiling chips. Heat the flask gently.
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Fraction Collection: Discard any initial low-boiling forerun. Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of 2-bromooctane (e.g., 105-108 °C at 60 Torr).
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Completion: Stop the distillation when the temperature either drops or rises significantly, indicating that the desired product has been collected.
Purification Logic
Caption: Logical workflow for the purification of (R)-2-Bromooctane.
Safety Information
(R)-2-Bromooctane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible liquid and causes skin and serious eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.
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Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.
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First Aid:
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Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
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Disposal: Dispose of in accordance with local, state, and federal regulations. Do not discharge into sewer systems.
